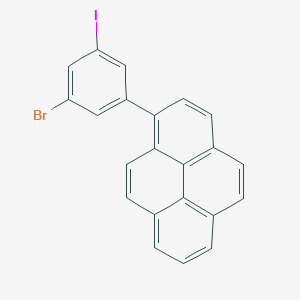
1-(3-Bromo-5-iodophenyl)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-iodophenyl)pyrene is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains. This compound is characterized by the presence of bromine and iodine substituents on the phenyl ring attached to the pyrene core. The unique substitution pattern of this compound makes it a valuable intermediate in synthetic chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-5-iodophenyl)pyrene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of pyrene using bromine in carbon tetrachloride, followed by iodination with iodine monochloride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
This reaction involves the coupling of a boronic acid derivative of pyrene with an aryl halide under palladium catalysis, providing a versatile route to various substituted pyrene derivatives .
Analyse Chemischer Reaktionen
1-(3-Bromo-5-iodophenyl)pyrene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydro derivatives.
Coupling Reactions: The Suzuki–Miyaura coupling is a prominent reaction for forming carbon-carbon bonds, using palladium catalysts and boronic acids.
Common reagents used in these reactions include bromine, iodine monochloride, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-iodophenyl)pyrene has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Environmental Studies: Its derivatives are studied for their photophysical properties and potential use in environmental sensing.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-iodophenyl)pyrene involves its interaction with molecular targets through its aromatic core and halogen substituents. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pyrene core’s electronic structure allows for efficient π-π stacking interactions, making it useful in materials science and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Bromo-5-iodophenyl)pyrene include other halogenated pyrene derivatives, such as:
- 1-Bromopyrene
- 1-Iodopyrene
- 1,3-Dibromopyrene
- 1,3,6,8-Tetrabromopyrene
These compounds share similar properties but differ in their substitution patterns, which can significantly impact their reactivity and applications. The unique combination of bromine and iodine in this compound provides distinct advantages in terms of reactivity and functionalization potential .
Eigenschaften
CAS-Nummer |
919791-91-6 |
|---|---|
Molekularformel |
C22H12BrI |
Molekulargewicht |
483.1 g/mol |
IUPAC-Name |
1-(3-bromo-5-iodophenyl)pyrene |
InChI |
InChI=1S/C22H12BrI/c23-17-10-16(11-18(24)12-17)19-8-6-15-5-4-13-2-1-3-14-7-9-20(19)22(15)21(13)14/h1-12H |
InChI-Schlüssel |
KRVHVJOPSKWHJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


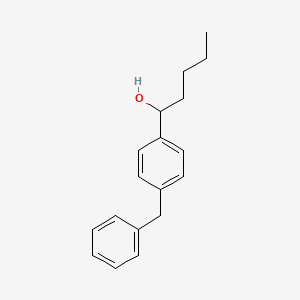
![6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid](/img/structure/B12616957.png)
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)
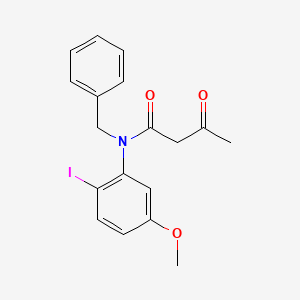
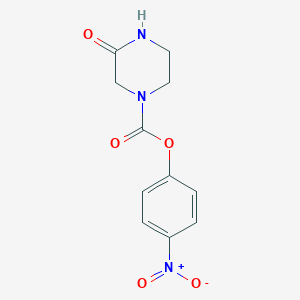
![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one](/img/structure/B12616968.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
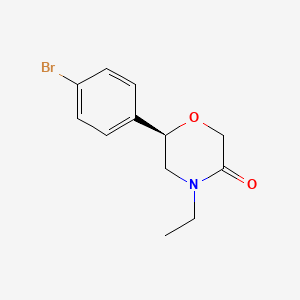
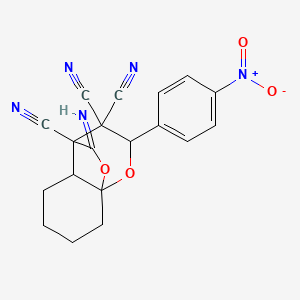
![(5R)-5-[(2-Methoxyanilino)(phenyl)methyl]furan-2(5H)-one](/img/structure/B12616986.png)
![[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B12616991.png)

![3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12617011.png)
